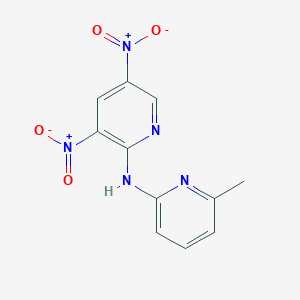
N-(6-methylpyridin-2-yl)-3,5-dinitropyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-methylpyridin-2-yl)-3,5-dinitropyridin-2-amine is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with methyl and nitro groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methylpyridin-2-yl)-3,5-dinitropyridin-2-amine typically involves multi-step organic reactions. One common method includes the nitration of 6-methylpyridin-2-amine followed by further functionalization to introduce the nitro groups at the desired positions. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid under controlled temperatures to ensure selective nitration.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the hazardous reagents and conditions safely.
化学反応の分析
Types of Reactions
N-(6-methylpyridin-2-yl)-3,5-dinitropyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups typically yields the corresponding amine derivatives, while substitution reactions can introduce a wide range of functional groups.
科学的研究の応用
N-(6-methylpyridin-2-yl)-3,5-dinitropyridin-2-amine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and dyes.
作用機序
The mechanism by which N-(6-methylpyridin-2-yl)-3,5-dinitropyridin-2-amine exerts its effects involves interactions with various molecular targets. The nitro groups can participate in redox reactions, while the pyridine ring can engage in π-π stacking interactions with other aromatic systems. These interactions can influence the compound’s biological activity and its behavior in chemical reactions.
類似化合物との比較
Similar Compounds
N-1H-indazol-5-yl-2-(6-methylpyridin-2-yl)quinazolin-4-amine: This compound shares a similar pyridine structure but with additional heterocyclic rings, leading to different chemical and biological properties.
2-(6-methylpyridin-2-yl)-N-pyridin-4-ylquinazolin-4-amine: Another related compound with a pyridine and quinazoline structure, used in different research applications.
N-(5-Methylpyridin-2-yl)-1,2,3,4,5,6-hexahydrophthalimide: This compound has a similar pyridine ring but with different substituents, affecting its reactivity and applications.
Uniqueness
N-(6-methylpyridin-2-yl)-3,5-dinitropyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of both methyl and nitro groups on the pyridine ring allows for a wide range of chemical modifications and applications in various fields.
特性
IUPAC Name |
N-(6-methylpyridin-2-yl)-3,5-dinitropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O4/c1-7-3-2-4-10(13-7)14-11-9(16(19)20)5-8(6-12-11)15(17)18/h2-6H,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVHCTJZFWNJCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{2-[2-(2-allylphenoxy)ethoxy]-5-bromophenyl}-2-cyanoacrylamide](/img/structure/B5042374.png)
![N-[(4-sulfamoylphenyl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B5042388.png)
![3-Methyl-1-(2,4,5-trichloroanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5042395.png)
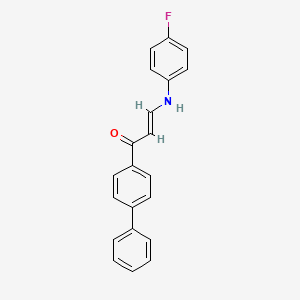
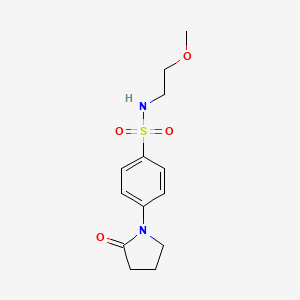
![(4Z)-4-[[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene]-1-(4-iodophenyl)pyrazolidine-3,5-dione](/img/structure/B5042408.png)
methanethione](/img/structure/B5042419.png)
![5-{2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5042430.png)
![Methyl 4-[2,5-dioxo-3-(piperidin-1-yl)pyrrolidin-1-yl]benzoate](/img/structure/B5042440.png)
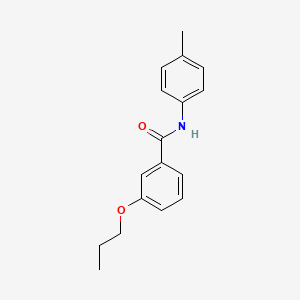
![N-[4-(dimethylamino)phenyl]dibenzo[a,c]phenazine-11-carboxamide](/img/structure/B5042458.png)
![(5Z)-3-(2-methoxyethyl)-5-[4-(prop-2-yn-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5042465.png)
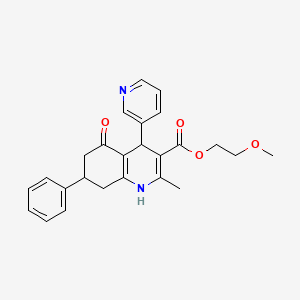
![2-[1-(2-chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[3-(3-pyridinyloxy)propyl]acetamide](/img/structure/B5042480.png)
